N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-9-7-11(18-3)12(8-10(9)17-2)19(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUTUSIPIPPRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-(3-carboxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-dimethoxyphenyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
- Structure : Differs in the substitution pattern of the aromatic ring (3,5-dimethoxyphenyl vs. 2,5-dimethoxy-4-methylbenzene).
- Synthesis : Synthesized via column chromatography with 81% yield as a pale yellow oil, indicating higher hydrophobicity compared to the target compound due to the absence of a 4-methyl group .
Industrial and Patent-Based Analogues (From Ashford’s Dictionary)
N,N-diethyl-3-amino-4-methoxybenzenesulfonamide
- Structure: Features a diethylamino group instead of hydroxypropyl and a single methoxy group at position 3.
- Properties : Likely exhibits enhanced lipophilicity due to the diethyl substituent, which may improve membrane permeability in pharmacological contexts .
4-(diethylamino)salicylaldehyde
Data Table: Key Comparative Properties
Research Findings and Functional Insights
- The hydroxypropyl group improves water solubility relative to diethylamino or methyl groups, as seen in extraction protocols using diethyl ether .
- Synthetic Utility: The target compound’s hydroxyl group enables derivatization (e.g., esterification), whereas tertiary amines (e.g., diethylamino analogues) are more suited for charge-transfer interactions .
Biological Activity
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with two methoxy groups and a hydroxypropyl chain. The molecular formula is with a molecular weight of 289.35 g/mol. Its unique structure contributes to its biological activity, particularly its ability to interact with various biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl chain enhances the compound's solubility and bioavailability, facilitating its interaction within biological systems .
1. Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory properties. It has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it may be effective against both gram-positive and gram-negative bacteria .
3. Cytotoxic Effects
Preliminary studies have indicated cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its potential in cancer therapy, showing effectiveness in inhibiting cell proliferation in vitro.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in several strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effectiveness comparable to established antibiotics.
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays were performed on various cancer cell lines to assess the cytotoxic potential of the compound. The results indicated that at concentrations around 50 µM, the compound significantly reduced cell viability in MCF7 breast cancer cells, suggesting a potential role in cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
